molecular formula C14H15NO3 B3323551 3-Cbz-6-oxo-3-azabicyclo[3.2.0]heptane CAS No. 1638771-52-4

3-Cbz-6-oxo-3-azabicyclo[3.2.0]heptane

Cat. No.: B3323551
CAS No.: 1638771-52-4
M. Wt: 245.27 g/mol
InChI Key: MOBSPFZKVPTLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cbz-6-oxo-3-azabicyclo[3.2.0]heptane is a bicyclic compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol . This compound is characterized by its unique bicyclic structure, which includes a carbobenzyloxy (Cbz) protecting group and an oxo group at the 6-position.

Preparation Methods

The synthesis of 3-Cbz-6-oxo-3-azabicyclo[32The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

3-Cbz-6-oxo-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Cbz-6-oxo-3-azabicyclo[3.2.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cbz-6-oxo-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects . The pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3-Cbz-6-oxo-3-azabicyclo[3.2.0]heptane can be compared with other similar compounds, such as:

  • 3-Cbz-6-hydroxy-3-azabicyclo[3.1.1]heptane
  • 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane
  • 3-azabicyclo[3.1.0]hexane-6-methanol

These compounds share similar bicyclic structures but differ in their functional groups and protecting groups, which can influence their reactivity and applications .

Properties

IUPAC Name

benzyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-13-6-11-7-15(8-12(11)13)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBSPFZKVPTLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2C1=O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301148696
Record name 3-Azabicyclo[3.2.0]heptane-3-carboxylic acid, 6-oxo-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638771-52-4
Record name 3-Azabicyclo[3.2.0]heptane-3-carboxylic acid, 6-oxo-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638771-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azabicyclo[3.2.0]heptane-3-carboxylic acid, 6-oxo-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cbz-6-oxo-3-azabicyclo[3.2.0]heptane
Reactant of Route 2
Reactant of Route 2
3-Cbz-6-oxo-3-azabicyclo[3.2.0]heptane
Reactant of Route 3
Reactant of Route 3
3-Cbz-6-oxo-3-azabicyclo[3.2.0]heptane
Reactant of Route 4
Reactant of Route 4
3-Cbz-6-oxo-3-azabicyclo[3.2.0]heptane
Reactant of Route 5
Reactant of Route 5
3-Cbz-6-oxo-3-azabicyclo[3.2.0]heptane
Reactant of Route 6
Reactant of Route 6
3-Cbz-6-oxo-3-azabicyclo[3.2.0]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.